molecular formula C17H18N4OS B12149427 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12149427
M. Wt: 326.4 g/mol
InChI Key: SDUQEJJVQIYIJV-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with thioethers and aromatic aldehydes under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The methoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
  • 3-[(3-Methylphenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine
  • 3-[(3-Methoxyphenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Uniqueness

The unique combination of methoxyphenyl and methylphenyl groups in 3-[(3-Methoxyphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine distinguishes it from other triazole derivatives. This structural arrangement may result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4OS/c1-12-5-3-7-14(9-12)16-19-20-17(21(16)18)23-11-13-6-4-8-15(10-13)22-2/h3-10H,11,18H2,1-2H3

InChI Key

SDUQEJJVQIYIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC

Origin of Product

United States

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